4-[(2,4-dimethylphenyl)methyl]azetidin-2-one
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Overview
Description
4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one is a chemical compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The compound’s structure features a 2,4-dimethylphenyl group attached to the azetidinone ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dimethylphenyl)methyl]azetidin-2-one typically involves the reaction of 2,4-dimethylbenzyl chloride with azetidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the azetidinone nitrogen attacks the benzyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to azetidine, a saturated four-membered ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidinone nitrogen or the phenyl group can be functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce azetidine derivatives. Substitution reactions can introduce various functional groups onto the azetidinone ring or the phenyl group.
Scientific Research Applications
4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of various chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4-dimethylphenyl)methyl]azetidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into the active sites of certain enzymes, blocking their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one can be compared with other azetidinone derivatives, such as:
Azetidin-2-one: The parent compound, which lacks the 2,4-dimethylphenyl group.
3-Chloro-4-phenylazetidin-2-one: A derivative with a chloro and phenyl group, showing different reactivity and biological activity.
2-(Thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole: A more complex derivative with additional heterocyclic rings, offering unique biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2408963-31-3 |
---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
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